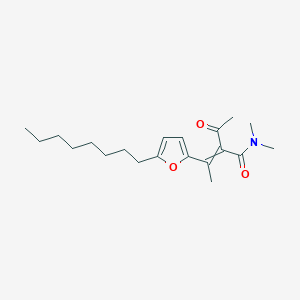
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide is an organic compound known for its unique structure and properties. It is characterized by the presence of an acetyl group, a dimethylamino group, and a furan ring substituted with an octyl chain.
Métodos De Preparación
The synthesis of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyl Chain: The octyl chain is introduced via alkylation reactions using octyl halides.
Acetylation and Dimethylation: The final steps involve acetylation of the furan ring and dimethylation of the amine group using reagents such as acetic anhydride and dimethylamine.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide include:
5-octylfuran-2(5H)-one: Shares the furan ring and octyl chain but lacks the acetyl and dimethylamino groups.
2-acetyl-3-(5-octylfuran-2-yl)but-2-enamide: Similar structure but without the dimethylamino group.
N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide: Lacks the acetyl group.
Propiedades
Número CAS |
827574-32-3 |
|---|---|
Fórmula molecular |
C20H31NO3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide |
InChI |
InChI=1S/C20H31NO3/c1-6-7-8-9-10-11-12-17-13-14-18(24-17)15(2)19(16(3)22)20(23)21(4)5/h13-14H,6-12H2,1-5H3 |
Clave InChI |
CKARNHINAUWNAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(O1)C(=C(C(=O)C)C(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


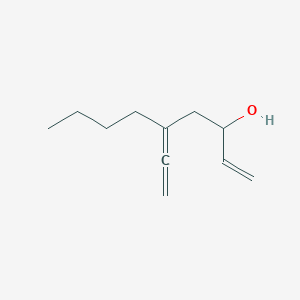
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
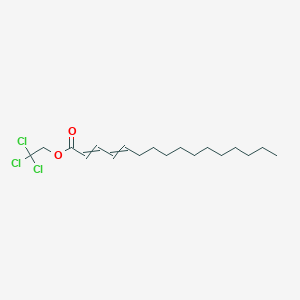
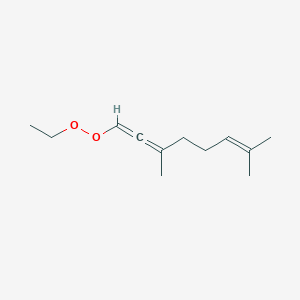
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
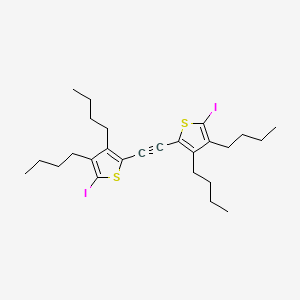
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
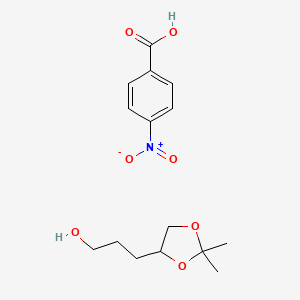
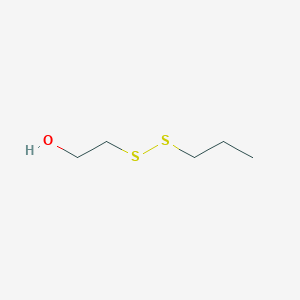
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
